molecular formula C22H21FN2O5S B12503991 N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide

Cat. No.: B12503991
M. Wt: 444.5 g/mol
InChI Key: PFNVRCXHNLRTLY-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide is a chemical compound with the molecular formula C15H15FN2O4S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and two methoxyphenyl groups attached to a glycinamide backbone

Preparation Methods

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide typically involves multiple steps, including the introduction of the fluorophenyl and methoxyphenyl groups, followed by the formation of the sulfonyl and glycinamide moieties. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: to introduce the fluorophenyl group.

    Sulfonylation reactions: to attach the sulfonyl group.

    Amidation reactions: to form the glycinamide backbone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. The glycinamide backbone provides structural stability and flexibility, allowing the compound to adopt conformations that facilitate its biological activity.

Comparison with Similar Compounds

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:

  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
  • N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

These compounds share structural similarities but differ in the substituents attached to the glycinamide backbone. The unique combination of fluorophenyl, sulfonyl, and methoxyphenyl groups in N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H21FN2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H21FN2O5S/c1-29-19-9-5-17(6-10-19)24-22(26)15-25(18-7-11-20(30-2)12-8-18)31(27,28)21-13-3-16(23)4-14-21/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

PFNVRCXHNLRTLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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